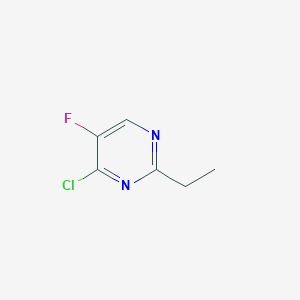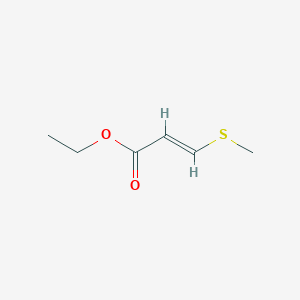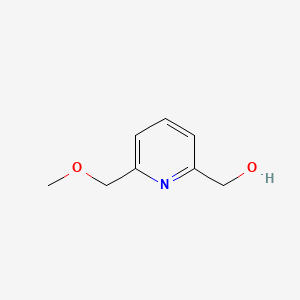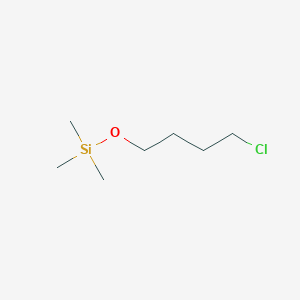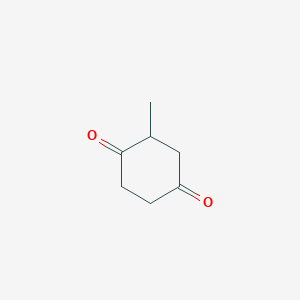
2-methylcyclohexane-1,4-dione
Overview
Description
2-Methylcyclohexane-1,4-dione is an organic compound with the molecular formula C₇H₁₀O₂. It is a derivative of cyclohexane, where two carbonyl groups are positioned at the 1 and 4 positions, and a methyl group is attached to the 2 position. This compound is known for its applications in various chemical processes and is characterized by its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylcyclohexane-1,4-dione can be synthesized through several methods. One common approach involves the hydrogenation of methylcyclohexane-1,4-dione using platinum or palladium catalysts. The reaction typically occurs under mild conditions, with the less hindered 4-carbonyl group being selectively hydrogenolyzed .
Another method involves the use of enzymes, such as lipase from porcine pancreas, to catalyze the Robinson annulation reaction. This method is environmentally friendly and involves the Michael addition and aldol reaction steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohexane-1,4-dione undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form cyclohexanol derivatives.
Oxidation: Oxidation reactions can convert the dione to corresponding carboxylic acids.
Substitution: The methyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrogenation: Platinum or palladium catalysts are commonly used under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Electrophiles like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
Hydrogenation: Cyclohexanol derivatives.
Oxidation: Carboxylic acids.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
2-Methylcyclohexane-1,4-dione has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methylcyclohexane-1,4-dione involves its interaction with molecular targets through its carbonyl groups. These groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The compound’s reactivity is influenced by the steric and electronic effects of the methyl and carbonyl groups.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexane-1,3-dione: Similar structure but with carbonyl groups at the 1 and 3 positions.
3-Methylcyclohexane-1,4-dione: Methyl group at the 3 position instead of the 2 position.
Cyclohexane-1,4-dione: Lacks the methyl group.
Uniqueness
2-Methylcyclohexane-1,4-dione is unique due to the specific positioning of its methyl and carbonyl groups, which influence its reactivity and applications. The presence of the methyl group at the 2 position provides steric hindrance, affecting the compound’s chemical behavior compared to its analogs.
Properties
IUPAC Name |
2-methylcyclohexane-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDRHCQVKCDSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430710 | |
| Record name | 1,4-Cyclohexanedione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13742-19-3 | |
| Record name | 1,4-Cyclohexanedione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047223.png)
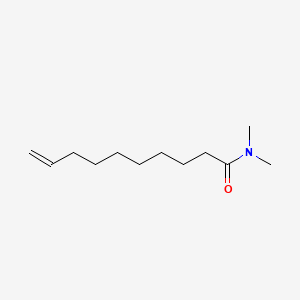

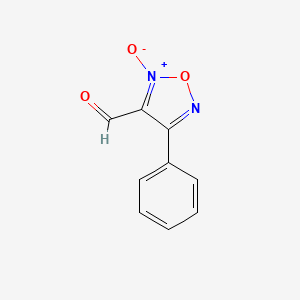
![tert-Butyl 4-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3047228.png)
![4-Methoxybicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3047232.png)

![6-Azaspiro[2.5]octan-1-ylmethanol](/img/structure/B3047235.png)
![6-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3047236.png)
